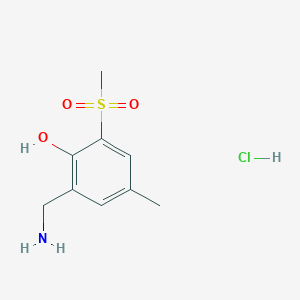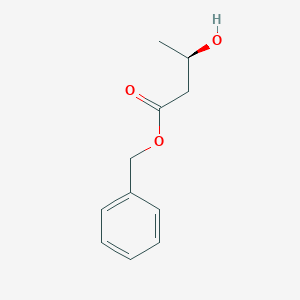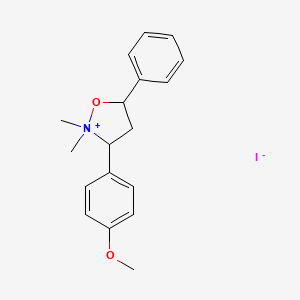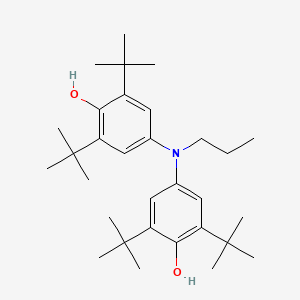
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is an organic compound with a complex structure that includes an acetylsulfamoyl group, an amino group, and a chlorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Acetylation: Introduction of the acetylsulfamoyl group.
Chlorination: Introduction of the chlorine atom to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Conversion of the nitro group back to an amino group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield various substituted benzoic acids.
Scientific Research Applications
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory or antimicrobial agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, similar to the mechanism of action of aspirin . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the acetylsulfamoyl and chlorine groups.
4-Chlorobenzoic acid: Similar structure but lacks the acetylsulfamoyl and amino groups.
4-Nitrobenzoic acid: Similar structure but has a nitro group instead of an amino group.
Uniqueness
4-(Acetylsulfamoyl)-2-amino-3-chlorobenzoic acid is unique due to the presence of the acetylsulfamoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications in research and industry.
Properties
CAS No. |
88345-42-0 |
|---|---|
Molecular Formula |
C9H9ClN2O5S |
Molecular Weight |
292.70 g/mol |
IUPAC Name |
4-(acetylsulfamoyl)-2-amino-3-chlorobenzoic acid |
InChI |
InChI=1S/C9H9ClN2O5S/c1-4(13)12-18(16,17)6-3-2-5(9(14)15)8(11)7(6)10/h2-3H,11H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
TWVANMBTZOHZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)





![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)



